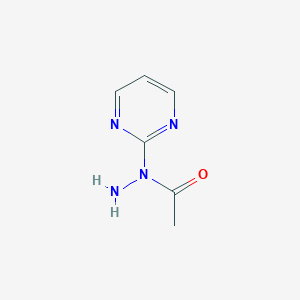

N-(Pyrimidin-2-yl)acetohydrazide

Description

Properties

Molecular Formula |

C6H8N4O |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

N-pyrimidin-2-ylacetohydrazide |

InChI |

InChI=1S/C6H8N4O/c1-5(11)10(7)6-8-3-2-4-9-6/h2-4H,7H2,1H3 |

InChI Key |

IPBCXVGFWIVCDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=NC=CC=N1)N |

Origin of Product |

United States |

Reactivity Profiles and Derivatization Chemistry of N Pyrimidin 2 Yl Acetohydrazide

Formation of N'-Substituted Hydrazone Derivatives

The terminal amino group of the hydrazide moiety in N-(Pyrimidin-2-yl)acetohydrazide is highly nucleophilic, making it reactive towards electrophilic centers, most notably the carbon atom of carbonyl groups. This reactivity is the basis for the formation of N'-substituted hydrazone derivatives, which are a significant class of compounds in their own right.

The condensation of this compound with various aldehydes and ketones is a straightforward and common method for synthesizing N'-substituted hydrazones, also known as Schiff bases. mdpi.comresearchgate.netrsc.org This reaction typically involves heating the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. ijrrr.comekb.eg

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent elimination of a water molecule yields the stable hydrazone product, characterized by the azomethine (-C=N-NH-) linkage. mdpi.comekb.eg A wide variety of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, leading to a diverse library of hydrazone derivatives. nih.govscirp.org For instance, derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide have been successfully condensed with butan-2-one and cyclohexanone. nih.gov Similarly, hydrazide-hydrazone derivatives can be synthesized from precursors like 2-cyanoacetohydrazide (B512044) and various ketones or aldehydes. researchgate.net

The reaction conditions are generally mild, and the products often precipitate from the reaction mixture upon cooling, simplifying purification. ekb.egnih.gov This robust reaction is a cornerstone for creating molecules that can serve as ligands or as intermediates for further heterocyclic synthesis. mdpi.com

Table 1: Examples of Condensation Reactions to Form Hydrazone Derivatives

| Hydrazide Precursor | Carbonyl Compound | Product | Reference |

| 2-[6-methyl-4-(thietan-3-yloxy) pyrimidin-2-ylthio]acetohydrazide | Butan-2-one | (E,Z)-N′-(Butan-2-ylidene)-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-yl-thio]acetohydrazide | nih.gov |

| 2-[6-methyl-4-(thietan-3-yloxy) pyrimidin-2-ylthio]acetohydrazide | Cyclohexanone | (E,Z)-N′-(Cyclohexylidene)-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-yl-thio]acetohydrazide | nih.gov |

| 2-Cyanoacetohydrazide | 3-Acetylpyridine | 2-Cyano-N'-(1-(pyridine-3-yl)ethylidene)acetohydrazide | mdpi.com |

| N'-(2-((4-Bromophenyl)amino)acetyl) succinohydrazide | D-xylose | Sugar N'-(2-((4-substituted-aryl)amino)acetyl) succinohydrazone | ekb.eg |

The formation of hydrazones from this compound is highly regioselective. The reaction occurs exclusively at the terminal, more basic, and sterically less hindered -NH2 group, rather than the amide -NH- group. The lone pair of electrons on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, reducing its nucleophilicity. This inherent difference in reactivity between the two nitrogen atoms directs the condensation to a single constitutional isomer. researchgate.net

Stereoselectivity in hydrazone formation can lead to the existence of E/Z isomers due to the restricted rotation around the C=N double bond. In many cases, the reaction may yield a mixture of isomers or predominantly one isomer, often the more thermodynamically stable E-isomer. nih.gov The specific isomer formed can be influenced by the steric and electronic properties of the substituents on both the hydrazide and the carbonyl compound, as well as the reaction conditions. Characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary to determine the stereochemical outcome of the reaction.

Intramolecular Cyclization Reactions for Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of various five-membered aromatic heterocycles, known as azoles. These reactions typically involve an initial reaction at the hydrazide's terminal nitrogen, followed by an intramolecular cyclization and dehydration or elimination step to form the stable aromatic ring.

The 1,2,4-triazole (B32235) ring is a common scaffold in pharmacologically active compounds. bohrium.comresearchgate.net One of the most prevalent methods for its synthesis from a hydrazide precursor is the Pellizzari reaction or related cyclizations. researchgate.net A general approach involves reacting this compound with a compound that can provide the missing carbon atom for the triazole ring.

A common strategy is the reaction with isothiocyanates. The hydrazide reacts with an alkyl or aryl isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes base-catalyzed intramolecular cyclization, with the elimination of a water molecule, to yield a 1,2,4-triazole-3-thiol (a thione tautomer). nih.gov For example, 2-(pyrimidin-2-ylthio)acetohydrazide reacts with methyl isothiocyanate to form an intermediate carbothioamide, which is then cyclized in the presence of a base. mdpi.com Another pathway involves the reaction of diacylhydrazines with anilines under heat to produce 1,2,4-triazoles. researchgate.net

Table 2: General Methods for 1,2,4-Triazole Synthesis from Hydrazides

| Reactant 1 | Reactant 2 | Intermediate | Product | Reference(s) |

| Acyl Hydrazide | Isothiocyanate | Thiosemicarbazide | 1,2,4-Triazole-3-thiol | nih.govmdpi.com |

| Acyl Hydrazide | Amide | - | 1,2,4-Triazole | researchgate.net |

| Diacylhydrazine | Aniline | - | 1,2,4-Triazole | researchgate.net |

The synthesis of 1,3,4-thiadiazoles from this compound derivatives often proceeds through a thiosemicarbazide intermediate, similar to the triazole synthesis. nih.gov This thiosemicarbazide, formed by reacting the hydrazide with an isothiocyanate or carbon disulfide in a basic medium, can be cyclized under acidic conditions. scispace.com

In a typical procedure, the thiosemicarbazide is treated with a strong acid, such as concentrated sulfuric acid or phosphoric acid, which acts as a dehydrating agent. scispace.comrltsc.edu.in The acid catalyzes the intramolecular cyclization via nucleophilic attack of the sulfur atom onto the carbonyl carbon of the hydrazide, followed by the elimination of water to form the aromatic 1,3,4-thiadiazole (B1197879) ring. researchgate.net For instance, 2-{[(4,6-disubstituted pyrimidine-2-yl) thio] acetyl}-N-phenylhydrazinecarbothioamides are cyclized using concentrated sulfuric acid to yield the corresponding 1,3,4-thiadiazole derivatives. scispace.com The choice of cyclizing agent can be crucial for the regioselectivity of the reaction. acs.org

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle accessible from hydrazide precursors. ijper.org The most common pathway involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. researchgate.net This intermediate is prepared by acylating this compound with an acid chloride, anhydride (B1165640), or carboxylic acid. mdpi.com

Once the diacylhydrazine is formed, it can be cyclized using a variety of dehydrating agents. mdpi.com Commonly used reagents include phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or p-toluenesulfonyl chloride (TsCl) in the presence of a base. researchgate.netnih.gov These reagents facilitate the intramolecular nucleophilic attack of one of the carbonyl oxygens on the other carbonyl carbon, followed by elimination to form the 1,3,4-oxadiazole ring. For example, hydrazones can undergo oxidative cyclization using reagents like mercury oxide and iodine to yield 1,3,4-oxadiazoles. mdpi.com Another method involves the reaction of hydrazides with carbon disulfide and a base, followed by acidification, to form an oxadiazole-thiol derivative. ijrrr.com

Table 3: Common Reagents for Heterocyclic Synthesis from Hydrazides

| Target Heterocycle | Intermediate | Typical Cyclization Reagent(s) | Reference(s) |

| 1,2,4-Triazole | Thiosemicarbazide | Base (e.g., KOH, NaOH) | nih.govmdpi.com |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Strong Acid (e.g., H2SO4, H3PO4) | scispace.comrltsc.edu.in |

| 1,3,4-Oxadiazole | N,N'-Diacylhydrazine | Dehydrating Agent (e.g., POCl3, TsCl) | researchgate.netmdpi.comnih.gov |

Other Ring-Closing Methodologies (e.g., Pyridazinetrione)

The hydrazide functional group is a key precursor for the synthesis of various heterocyclic rings through cyclocondensation reactions with bifunctional electrophiles. While direct reaction of this compound with reagents to form pyridazinetriones is not extensively documented, analogous transformations with other acetohydrazide derivatives suggest a viable pathway. For instance, the condensation of acetohydrazides with cyclic anhydrides like phthalic anhydride, maleic anhydride, or succinic anhydride in refluxing acetic acid or other solvents leads to the formation of N-amido-imides. ekb.egemarefa.netsapub.orgrdd.edu.iq

These reactions proceed via the nucleophilic attack of the terminal amino group of the hydrazide onto one of the carbonyl groups of the anhydride, followed by an intramolecular cyclization with the elimination of a water molecule to form the stable five- or six-membered imide ring. emarefa.netresearchgate.net The resulting products are N,N'-diacylhydrazine derivatives where one acyl group is part of a cyclic system.

Furthermore, the classical Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, illustrates a fundamental ring-closing strategy applicable to hydrazides. nih.govmdpi.combeilstein-journals.org This reaction type highlights the potential for this compound to react with various diketones or their equivalents to yield five-membered heterocyclic rings like pyrazoles. mdpi.comcdnsciencepub.com

Intermolecular Coupling and Substitution Reactions

This compound readily reacts with isothiocyanates, such as phenyl isothiocyanate, in a nucleophilic addition reaction. The terminal nitrogen atom of the hydrazide attacks the electrophilic carbon atom of the isothiocyanate group. This reaction, typically conducted by refluxing in ethanol, yields N-phenylhydrazinecarbothioamide derivatives (also known as thiosemicarbazides). sapub.orgnih.gov

These thiosemicarbazide intermediates are valuable synthons for a variety of heterocyclic compounds. For example, they can undergo acid-catalyzed intramolecular cyclodehydration to afford 1,3,4-thiadiazole derivatives. nih.govresearchgate.net This transformation involves the elimination of a water molecule, leading to the formation of a stable, five-membered aromatic ring system incorporating the pyrimidine (B1678525) moiety.

Table 1: Examples of Reactions with Isothiocyanates

| Hydrazide Derivative | Reagent | Product | Reference |

|---|---|---|---|

| 2-[(4,6-disubstituted pyrimidin-2-yl)thio]acetohydrazides | Phenyl isothiocyanate | 2-{[(4,6-disubstituted pyrimidin-2-yl)thio]acetyl}-N-phenylhydrazinecarbothioamides | nih.gov |

| 2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetohydrazide | Phenyl isothiocyanate | 1-(2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetyl)-4-phenylthiosemicarbazide | sapub.org |

| 2-Cyanoacetyl hydrazine (B178648) | Phenylisothiocyanate | 2-Isocyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide | nih.gov |

The terminal amino group of the this compound is strongly nucleophilic and can be readily acylated by reacting with acid chlorides or acid anhydrides. researchgate.net Acid chlorides are generally more reactive than anhydrides. The reaction involves the nucleophilic attack of the hydrazide's -NH2 group on the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of a stable amide bond and the elimination of HCl or a carboxylic acid molecule, respectively. ekb.egsapub.org

For example, reaction with chloroacetyl chloride in the presence of a base like anhydrous potassium carbonate introduces a chloroacetyl group, yielding an N,N'-diacylhydrazine derivative. ekb.eg Similarly, reaction with anhydrides such as phthalic anhydride in a suitable solvent like glacial acetic acid or dioxane results in the formation of N-acylphthalimides. ekb.egsapub.org These acylation reactions provide a straightforward method for extending the molecular framework and introducing new functional groups for further derivatization.

This compound undergoes condensation reactions with a wide array of aldehydes and ketones to form the corresponding hydrazones, which are a class of Schiff bases. ingentaconnect.com The reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in an alcoholic solvent, sometimes with a catalytic amount of acid. researchgate.net The reaction proceeds via nucleophilic attack of the terminal -NH2 group on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a hydrazone. echemcom.com

These hydrazones are often stable, crystalline solids that can be easily isolated and purified. nih.govsrce.hr They are not merely final products but also versatile intermediates for synthesizing other heterocyclic systems. nih.gov For instance, the hydrazone moiety can participate in various cyclization reactions. Reaction of Schiff bases derived from acetohydrazides with reagents like chloroacetyl chloride can lead to the formation of azetidinone (β-lactam) rings, while reaction with cyclic anhydrides can yield seven-membered oxazepine rings. emarefa.netechemcom.com

Table 2: Examples of Schiff Base (Hydrazone) Formation

| Hydrazide | Carbonyl Compound | Product Class | Reference |

|---|---|---|---|

| 2-[(pyrimidin-2-yl)thio]acetohydrazide | Various aromatic aldehydes/ketones | N'-(arylidene)-2-[(pyrimidine-5-yl)thio]acetohydrazide | ingentaconnect.com |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | Alkyl and aryl ketones | N-ylidenehydrazides | nih.govsrce.hr |

| 2-(1H-Indol-3-yl)acetohydrazide | Substituted aromatic aldehydes | 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene]acetohydrazides | researchgate.net |

| 2-(benzothiazol-2-ylthio)acetohydrazide | Various aromatic aldehydes | Schiff base derivatives | echemcom.com |

Table of Compounds

| Compound Name | Chemical Structure/Class |

|---|---|

| This compound | Pyrimidine-substituted acetohydrazide |

| Pyridazinetrione | Six-membered heterocyclic dione |

| Phthalic anhydride | Cyclic dicarboxylic anhydride |

| Maleic anhydride | Cyclic dicarboxylic anhydride |

| Succinic anhydride | Cyclic dicarboxylic anhydride |

| N-amido-imide | Product of hydrazide and anhydride condensation |

| Pyrazole | Five-membered heterocyclic ring with two adjacent nitrogen atoms |

| Isothiocyanate | Organic compound with the functional group –N=C=S |

| Phenyl isothiocyanate | An organosulfur compound with the formula C6H5NCS |

| N-phenylhydrazinecarbothioamide / Thiosemicarbazide | Intermediate from reaction of hydrazide and isothiocyanate |

| 1,3,4-Thiadiazole | Five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom |

| Acid Chloride | Organic compound with the functional group -COCl |

| Acid Anhydride | Organic compound with two acyl groups bonded to the same oxygen atom |

| Chloroacetyl chloride | Acyl chloride with the formula ClCH2COCl |

| N,N'-Diacylhydrazine | Derivative of hydrazine acylated on both nitrogen atoms |

| Hydrazone / Schiff Base | Product of hydrazide and carbonyl condensation (contains C=N-N moiety) |

| Aldehyde | Organic compound with a terminal carbonyl group |

| Ketone | Organic compound with an internal carbonyl group |

| Azetidinone (β-lactam) | Four-membered lactam |

| Oxazepine | Seven-membered heterocyclic ring containing oxygen and nitrogen |

Coordination Chemistry of N Pyrimidin 2 Yl Acetohydrazide and Analogous Ligands

Ligand Design Principles and Coordination Modes

The design of ligands based on the N-(Pyrimidin-2-yl)acetohydrazide scaffold allows for systematic modifications to tune the electronic and steric properties, thereby influencing the coordination geometry and stability of the resulting metal complexes. The inherent functionalities of the pyrimidine (B1678525) and hydrazide groups offer multiple donor sites for metal chelation.

Ligands incorporating pyrimidine and hydrazide groups can act as versatile chelating agents, exhibiting various coordination modes, primarily as bidentate or tridentate ligands.

Bidentate Chelation: In many instances, hydrazide-based ligands coordinate to metal ions in a bidentate fashion. researchgate.netmdpi.com This typically occurs through the carbonyl oxygen atom and the terminal amino nitrogen atom of the hydrazide group. mdpi.commdpi.com This mode of coordination results in the formation of a stable five-membered chelate ring. Some pyrimidine-derived ligands have also been shown to act as bidentate chelators via a ring nitrogen and a carbonyl oxygen atom. rjpbcs.com For instance, a study on 2-(p-tolylamino)acetohydrazide complexes found that the ligand demonstrated a neutral bidentate coordination mode. bohrium.com Similarly, 2-(4-bromophenoxy)acetohydrazide (B95197) coordinates bidentately through the carbonyl oxygen and the amine nitrogen. mdpi.com

Tridentate Chelation: The introduction of additional donor atoms or specific structural arrangements allows these ligands to function in a tridentate manner. Schiff base derivatives of pyrimidine, for example, can act as NNS tridentate ligands, binding through a pyrimidyl nitrogen, the azomethine nitrogen, and a thiolato sulfur atom. researchgate.net In some copper(II) complexes, uracil (B121893) derivatives have been observed to coordinate in a tridentate fashion by involving the carbonyl oxygen at the 4th position of the uracil ring. rjpbcs.com Hydrazone ligands can also exhibit monobasic tridentate behavior, leading to the formation of octahedral metal complexes. nih.gov

The flexibility in coordination allows for the design of complexes with specific geometries and properties, ranging from simple mononuclear species to complex polynuclear architectures.

The coordination behavior of this compound and its analogs is dictated by the electronic and steric properties of the pyrimidine and hydrazide functional groups.

Hydrazide Group (-CONHNH₂): The hydrazide moiety is a crucial component for metal chelation, offering two primary donor sites: the carbonyl oxygen (C=O) and the terminal amino nitrogen (NH₂). mdpi.comekb.eg This dual-donor capability facilitates the formation of a stable five-membered chelate ring with a metal ion. The coordination can occur in either the keto form (coordinating via the carbonyl oxygen and amino nitrogen) or, following deprotonation under certain conditions, the enol form (coordinating via the enolate oxygen and azomethine nitrogen). ekb.eg The involvement of the C=O and NH₂ groups in metal binding is a common feature in the complexes formed by these ligands. mdpi.commdpi.com

Pyrimidine Ring: The pyrimidine ring contains two nitrogen atoms which are potential coordination sites. rjpbcs.com Uracil, a fundamental pyrimidine derivative, possesses four potential binding sites: two nitrogen atoms and two carbonyl oxygens. rjpbcs.com In many complexes, the pyrimidine ring nitrogen atoms, particularly N(3), are favorable sites for cation binding. rjpbcs.com In ligands like this compound, a pyrimidine ring nitrogen can participate in chelation along with the hydrazide group, leading to a tridentate coordination mode. The specific nitrogen atom involved depends on steric factors and the electronic environment created by other substituents on the ring.

The combination of these two functional groups provides a robust framework for creating stable metal complexes with diverse coordination geometries.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A wide array of transition metal complexes have been synthesized using pyrimidine-hydrazide and analogous ligands. The general synthetic method involves mixing a hot ethanolic solution of the ligand with an ethanolic solution of the respective metal salt, followed by refluxing. ekb.egekb.eg The resulting complexes are often stable, non-hygroscopic solids, insoluble in water but soluble in polar organic solvents like DMF and DMSO. ekb.eg

The stoichiometry of the complexes can vary. While 1:1 metal-to-ligand ratios are common for complexes with Cr(III), Mn(II), Fe(III), Co(II), Cu(II), Zn(II), and Cd(II), other ratios, such as 1:2 for Ni(II), have also been observed. ekb.eg The coordination geometry is influenced by the metal ion and the ligand structure, with octahedral and square planar geometries being frequently reported. researchgate.net

| Metal Ion | Ligand Type | Proposed Geometry | Stoichiometry (M:L) | References |

|---|---|---|---|---|

| Cr(III) | Pyrimidine-carbohydrazide | Octahedral | 1:1 | ekb.eg |

| Mn(II) | Pyrimidine-carbohydrazide | Octahedral | 1:1 | ekb.eg |

| Fe(III) | Pyrimidine-carbohydrazide | Octahedral | 1:1 | ekb.eg |

| Co(II) | Pyrimidine-carbohydrazide | Octahedral | 1:1 | ekb.eg |

| Ni(II) | Pyrimidine-carbohydrazide | Octahedral | 1:2 | ekb.eg |

| Cu(II) | Hydrazone | Octahedral | 1:1 | nih.gov |

| Zn(II) | Pyrimidine-carbohydrazide | Octahedral | 1:1 | ekb.eg |

| Cd(II) | 2-(p-tolylamino)acetohydrazide | Octahedral | Not Specified | bohrium.com |

| Hg(II) | Benzofuran-2-carbohydrazide Schiff base | Not Specified | Not Specified | sci-hub.se |

The counter-anion present in the metal salt precursor can significantly influence the final structure of the coordination compound. Anions can participate in the coordination sphere of the metal ion or, more commonly, direct the self-assembly of the complex units through non-covalent interactions, such as hydrogen bonding. nih.govrsc.org

For example, studies on Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine have shown that changing the counter-anion from perchlorate (B79767) (ClO₄⁻) to nitrate (B79036) (NO₃⁻) alters the resulting supramolecular architecture from a one-dimensional chain to a three-dimensional network. nih.gov The presence of co-crystallized water molecules can further modify the structure, leading to the formation of a double-chain arrangement through hydrogen bonds. nih.gov

Depending on the ligand design, metal-to-ligand ratio, and reaction conditions, both mononuclear and multinuclear species can be formed.

Mononuclear Complexes: These complexes contain a single metal center coordinated by one or more ligands. They are often formed when the ligand's donor atoms can saturate the coordination sphere of the metal ion. For instance, reaction of a symmetrical proligand with zinc(II) salts can yield discrete mononuclear complexes where the zinc(II) cation is coordinated to oxygen and nitrogen atoms from a single ligand molecule. researchgate.net The coordination geometry in such complexes is often distorted, for example, from a regular square-based pyramid. researchgate.net

Multinuclear Complexes: When a ligand possesses bridging capabilities, it can connect two or more metal centers, leading to the formation of dinuclear, polynuclear, or coordination polymer structures. Pyrimidine-hydrazone strands have been used to create dinuclear linear complexes and [2 × 2] square grid-like structures. acs.org Bridging ligands, such as diazoles (triazole or pyrazole), are also well-known for forming dinuclear complexes. ub.edu Polymeric structures can arise when atoms from the ligand or counter-anions act as bridges. For example, a Ni(II) complex with 2-(4-bromophenoxy)acetohydrazide forms a polymeric chain where bridging chlorine atoms link the nickel centers. mdpi.com

The ability to control the formation of either mononuclear or multinuclear species is a key aspect of designing coordination compounds with specific magnetic, catalytic, or material properties.

Design and Synthesis of Coordination Polymers

The design of coordination polymers using ligands like this compound and its analog N-(pyrimidin-2-yl)acetamide (Haapm) is centered on the ligand's ability to act as a versatile building block. These ligands can chelate to a metal center through one of the pyrimidine nitrogen atoms and the adjacent amide oxygen atom, forming a stable five-membered ring. The remaining non-coordinating nitrogen atom on the pyrimidine ring and the amide N-H groups are then available to form intermolecular connections, typically through hydrogen bonding, which drives the self-assembly into extended polymeric structures.

A common synthetic strategy involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, a series of copper(II) coordination compounds with the general formula trans-Cu(LL)₂(anion)₂, where LL is a bidentate N,O-chelating ligand like N-(pyrimidin-2-yl)acetamide, have been synthesized. researchgate.net The choice of anion (e.g., ClO₄⁻, CF₃SO₃⁻, BF₄⁻, NO₃⁻, Cl⁻) can influence the final structure and dimensionality of the resulting coordination polymer. researchgate.net The self-assembly process is guided by the formation of primary coordination bonds between the ligand and the metal ion, followed by the establishment of hydrogen bonding networks that link these discrete monomeric units into 1D, 2D, or 3D supramolecular arrays. researchgate.netrsc.org In some cases, the solvent can also play a crucial role in determining the final architecture of the polymer. rsc.org For example, the reaction between a hydrazide-based ligand and a metal salt can lead to the formation of zigzag polymeric arrays through extensive hydrogen bonding. researchgate.net

Structural Elucidation of Coordination Compounds

The precise three-dimensional arrangement of atoms, bond lengths, and bond angles within these coordination compounds is primarily determined through single-crystal X-ray diffraction. This technique provides definitive insights into the coordination geometry of the metal center and the nature of intermolecular forces that dictate the crystal packing.

X-ray Crystallography for Precise Geometric and Bond Parameter Determination

X-ray crystallography has been instrumental in characterizing metal complexes of N-(pyrimidin-2-yl)acetamide (Haapm). For a series of copper(II) compounds with the general formula trans-[Cu(Haapm)₂(anion)₂], single-crystal X-ray diffraction studies have revealed detailed structural information. researchgate.net

In these complexes, the N-(pyrimidin-2-yl)acetamide ligand acts as a bidentate N,O-donor, chelating to the Cu(II) ion. The copper centers consistently exhibit a tetragonal-based geometry. The equatorial plane is formed by one nitrogen atom and one oxygen atom from two separate Haapm ligands. The apical positions of this elongated octahedron are occupied by atoms from the counter-anions. researchgate.net This coordination results in a distorted octahedral environment around the Cu(II) ion, a common feature driven by the Jahn-Teller effect. researchgate.net

The precise bond parameters determined from these crystallographic studies provide quantitative evidence for the coordination environment.

Table 1: Selected Bond Parameters for a Representative Copper(II) Complex with N-(pyrimidin-2-yl)acetamide researchgate.net

| Parameter | Bond | Length (Å) / Angle (°) |

| Bond Length | Cu–N | 2.00 - 2.04 |

| Bond Length | Cu–O | 1.93 - 1.96 |

| Bond Length | Cu–Anion (apical) | 2.41 - 2.81 |

Note: The table provides a range of values observed across several similar copper(II) complexes.

Investigations into Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Structures

The crystal packing of coordination compounds derived from this compound and its analogs is heavily influenced by a network of non-covalent interactions, primarily hydrogen bonds and π–π stacking. researchgate.netresearchgate.netnih.gov These interactions are crucial in extending discrete molecular units into higher-dimensional supramolecular architectures.

In the crystal structures of trans-[Cu(Haapm)₂(anion)₂] complexes, extensive intermolecular hydrogen bonding is a dominant feature. researchgate.net The amide N-H group is a consistent hydrogen bond donor, forming connections that link the individual complex molecules into two-dimensional polymeric arrays. researchgate.net These hydrogen-bonded chains can be further interconnected through π–π stacking interactions between the pyrimidine rings, with typical interplanar separations of 3.5–3.6 Å. researchgate.net

Electronic Structure and Bonding in Metal Complexes

The electronic properties of metal complexes with this compound and related ligands are investigated using techniques like UV-Visible spectroscopy. These studies provide information about the electronic transitions within the molecule, which are indicative of the nature of the bonding between the metal and the ligand.

Electronic Absorption Properties and Charge Transfer Transitions

The electronic absorption spectra of metal complexes derived from pyrimidine hydrazide ligands are characterized by distinct absorption bands in the UV and visible regions. nih.govekb.eg These bands arise from different types of electronic transitions, including intra-ligand transitions and charge transfer transitions.

Intra-ligand transitions are those that occur within the ligand molecule itself and are typically observed in the UV region. These include π→π* transitions, associated with the aromatic pyrimidine ring, and n→π* transitions, which involve the non-bonding electrons on the oxygen and nitrogen atoms of the hydrazide moiety. nih.govekb.eg Upon coordination to a metal ion, the positions of these bands may shift, indicating the involvement of these groups in bonding. ekb.eg

Of particular interest are the charge transfer transitions, which involve the movement of an electron between the metal ion and the ligand. In these complexes, ligand-to-metal charge transfer (LMCT) bands are commonly observed. nih.govresearchgate.net These transitions typically appear at lower energies (longer wavelengths) than the intra-ligand bands and are a direct consequence of the coordination bond. The presence and energy of these LMCT bands provide insight into the electronic structure and the nature of the metal-ligand interaction. nih.gov

Table 2: Typical Electronic Transitions in Metal Complexes with Pyrimidine Hydrazide Ligands nih.govekb.eg

| Transition Type | Wavelength Range (nm) | Assignment |

| π→π | 230 - 285 | Intra-ligand |

| n→π | 300 - 370 | Intra-ligand |

| LMCT | 420 - 490 | Ligand-to-Metal Charge Transfer |

| d-d | 400 - 680 | Metal-centered (varies with metal) |

Spectroscopic Characterization of N Pyrimidin 2 Yl Acetohydrazide and Derivatives

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Vibrational Analysis of Amide, Carbonyl, and Imine Functional Groups

The IR spectrum of N-(Pyrimidin-2-yl)acetohydrazide and its derivatives is characterized by distinct absorption bands corresponding to the amide, carbonyl, and pyrimidine (B1678525) ring moieties. The amide group gives rise to two prominent bands: the "Amide I" band, which is primarily due to the C=O stretching vibration, and the "Amide II" band, resulting from a combination of N-H bending and C-N stretching vibrations. nih.gov

The Amide I band for primary amides typically appears as a strong absorption around 1650 cm⁻¹ in the solid state. spcmc.ac.in In various pyrimidine hydrazide derivatives, this carbonyl (C=O) stretch is observed in the range of 1650-1693 cm⁻¹. nih.govtandfonline.com The position of this band is sensitive to the molecular environment and hydrogen bonding. spcmc.ac.in

The pyrimidine ring itself, along with any imine (C=N) functionalities in derivatives, contributes to a series of bands in the 1625-1500 cm⁻¹ region. tandfonline.comnih.gov Specifically, C=N stretching vibrations are often found between 1625 and 1531 cm⁻¹, while pyrimidine ring stretching vibrations appear in the 1600-1500 cm⁻¹ range. tandfonline.comresearchgate.net The Amide II band (δ NH) is also found in this region, typically near 1546 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Amide/Carbonyl (C=O) | Stretching (Amide I) | 1650 - 1693 | nih.govspcmc.ac.intandfonline.comekb.eg |

| Imine/Pyrimidine Ring (C=N) | Stretching | 1531 - 1625 | nih.govtandfonline.comnih.gov |

| Amide (N-H) | Bending (Amide II) | ~1546 | nih.gov |

| Pyrimidine Ring | Stretching | 1500 - 1600 | researchgate.net |

Characterization of N-H and C-H Stretching and Bending Frequencies

The N-H and C-H vibrational modes are fundamental in the characterization of pyrimidine acetohydrazides. The N-H stretching vibrations of the hydrazide moiety (-CONHNH₂) typically appear as one or more bands in the region of 3450-3138 cm⁻¹. tandfonline.comnih.govresearchgate.net The presence of multiple bands can be attributed to the symmetric and asymmetric stretching of the terminal -NH₂ group and the stretching of the -NH- group. The exact position and shape of these bands are influenced by hydrogen bonding, which can cause broadening and a shift to lower frequencies. researchgate.net

The C-H stretching vibrations provide information about the aromatic pyrimidine ring and the aliphatic methylene (B1212753) (-CH₂) linker. Aromatic C-H stretching bands are generally found just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below this value, typically in the 3000-2850 cm⁻¹ range. researchgate.netresearchgate.net C-H bending (δC-H) vibrations can also be identified, for instance, at around 1393 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Amine/Amide (N-H) | Stretching | 3138 - 3450 | tandfonline.comnih.govresearchgate.netekb.eg |

| Aromatic C-H | Stretching | ~3000 - 3195 | researchgate.netresearchgate.net |

| Aliphatic C-H (-CH₂) | Stretching | ~2850 - 3000 | researchgate.net |

| Aliphatic C-H | Bending | ~1393 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity and environment of atoms within a molecule. Both ¹H-NMR and ¹³C-NMR are used to piece together the carbon-hydrogen framework.

Proton NMR (¹H-NMR) for Structural Assignment and Proton Environments

The ¹H-NMR spectrum of this compound provides a distinct signature for each type of proton. The protons of the pyrimidine ring typically appear as multiplets in the aromatic region of the spectrum. The exact chemical shifts depend on the substitution pattern but are generally found downfield.

The methylene protons (-CH₂) of the acetohydrazide group appear as a singlet, as they are adjacent to a carbonyl group and have no neighboring protons to couple with. The most characteristic signals are those from the N-H protons of the hydrazide group. The amide proton (-CONH-) is typically observed as a broad singlet at a very downfield chemical shift, often above δ 9.0 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.govekb.egresearchgate.net The terminal amine protons (-NH₂) also appear as a broad singlet, but at a more upfield position, often in the range of δ 4.3-5.2 ppm. nih.govekb.eg The chemical shifts of these N-H protons are highly dependent on the solvent and concentration. researchgate.net

| Proton Type | Description | Typical Chemical Shift (δ, ppm) | Source(s) |

|---|---|---|---|

| Ar-H | Pyrimidine ring protons | 7.0 - 9.0 | nih.govlmaleidykla.lt |

| -CH₂- | Methylene protons | ~3.8 - 4.4 | nih.gov |

| -NH₂ | Terminal amine protons | ~4.3 - 5.2 | nih.govekb.eg |

| -CONH- | Amide proton | > 9.0 (often broad) | nih.govekb.egresearchgate.net |

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation

The ¹³C-NMR spectrum confirms the carbon framework of the molecule. The carbonyl carbon (C=O) of the amide group is a key diagnostic signal, appearing far downfield in the range of δ 165-171 ppm. nih.govekb.egekb.eg The methylene carbon (-CH₂) signal appears in the aliphatic region.

The carbons of the pyrimidine ring resonate in the aromatic region of the spectrum. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen atoms. For pyrimidine and its derivatives, these signals are typically found between δ 110 and 170 ppm. ekb.egcdnsciencepub.comresearchgate.net For instance, in a related pyrimidine carbohydrazide, the C=O carbon was observed at δ 165.5 ppm, while the pyrimidine ring carbons resonated between δ 100.7 and 144.9 ppm. ekb.eg

| Carbon Type | Description | Typical Chemical Shift (δ, ppm) | Source(s) |

|---|---|---|---|

| C=O | Carbonyl carbon | 165 - 171 | nih.govekb.egekb.eg |

| Pyrimidine Ring Carbons | Aromatic carbons | 100 - 170 | ekb.egcdnsciencepub.comresearchgate.net |

| -CH₂- | Methylene carbon | ~30 - 40 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular formula (C₆H₈N₄O).

The fragmentation of the molecular ion is expected to follow predictable pathways based on the structure's weak points. uni-saarland.de Key fragmentation processes for hydrazides include:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazides, leading to the formation of [C₆H₅N₂O]⁺ and [NH₂]⁺ fragments.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methylene carbon can occur, yielding a pyrimidinyl-amino-carbonyl cation or a related fragment.

Fragmentation of the pyrimidine ring: The heterocyclic ring can break apart, typically through the loss of small, stable neutral molecules like HCN. raco.cat

The analysis of these fragment ions allows for the verification of the different structural units within the molecule, such as the pyrimidine ring and the acetohydrazide side chain. ekb.eg

Determination of Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

The mass spectrum of a thieno[2,3-d]pyrimidine (B153573) derivative, N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo scirp.orgbohrium.comthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide, showed a molecular ion peak at m/z 358, which corresponds to its molecular weight. mdpi.com In another study, the mass spectrum of a pyrimidine-2-thione isomer revealed a molecular ion peak at m/z 256.00 (M+, 45%), corresponding to the molecular formula C13H8N2O2S. orientjchem.org Similarly, the mass spectrum of a synthesized enaminone derivative displayed a molecular ion peak at m/z 335.00 (M+, 15%), confirming its molecular formula as C19H13NO5. orientjchem.org

The fragmentation of protonated 2-methoxypyrimidine (B189612) derivatives has been investigated using electrospray ionization (ESI) followed by collision-induced dissociation tandem mass spectrometry (CID MS/MS). These studies revealed two primary competitive fragmentation pathways, which were significantly influenced by the 2-O-methyl group. nih.gov The fragmentation of pyrimidin-thione derivatives and their glycosides has also been examined using quantum stimulation (DFT/EIMS) to understand the bond-breaking and structural rearrangement processes. tandfonline.com

Table 1: Molecular Ion Peaks of Selected Pyrimidine Derivatives

| Compound | Molecular Formula | Molecular Weight (m/z) | Relative Intensity (%) |

| N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo scirp.orgbohrium.comthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide | C19H14N4O3S | 358 | - |

| Pyrimidine-2-thione isomer | C13H8N2O2S | 256 | 45 |

| Enaminone derivative | C19H13NO5 | 335 | 15 |

| N′-(4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl)-2,4-dihydroxybenzothiohydrazide | C15H11F2N4O3S | 378 | 10 |

| 3-oxo-3-(3-(2-oxo-2H-chromen-3-yl)-1H-pyrazol-1-yl)propanenitrile | - | 283 | 35 |

| Azepine derivative | C18H11NO2S | 305 | 25 |

| 3-(5-hydroxybenzofuran-3-carbonyl)-2H-chromen-2-one | C22H14O3 | 326 | 40 |

Data sourced from multiple studies. mdpi.comorientjchem.orgtandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

The electronic spectrum of a free ligand, 3-thionicotinoylaminodibenzofuran, exhibited two absorption bands at 35087 cm⁻¹ and 27248 cm⁻¹, which were assigned to π→π* transitions of the aromatic ring and n→π* transitions of the carbonyl group, respectively. researchgate.net Upon complexation with metal ions, the spectra showed bands in the region of 25252-24154 cm⁻¹, attributed to ligand-to-metal charge transfer (LMCT). researchgate.net

For a series of newly synthesized 3-(pyrimidin-2-yl amino) propane (B168953) hydrazide derivatives, the UV spectra displayed intense maxima in the ranges of 244-209 nm and 348-338 nm, corresponding to π→π* and n→π* transitions, respectively. researchgate.net Similarly, pyrazole (B372694) derivatives showed intense maxima at 276-209 nm and 338 nm for these transitions. researchgate.net Schiff's bases derived from these compounds exhibited maxima at 243-206 nm and in the broad range of 473, 390-316 nm for π→π* and n→π* transitions. researchgate.net

Computational studies using density functional theory (DFT) have been employed to investigate the optoelectronic behavior of chrysene-based chromophores. These studies have shown that derivatives can have smaller band gaps (2.156–1.492 eV) and larger bathochromic shifts (λmax = 692.838–969.605 nm) compared to a reference chromophore. acs.orgnih.gov

Table 2: UV-Vis Absorption Data for Pyrimidine Derivatives

| Compound/Derivative Type | λmax (nm) for π→π | λmax (nm) for n→π | Reference |

| 3-thionicotinoylaminodibenzofuran (free ligand) | 285 | 367 | researchgate.net |

| 3-(Pyrimidin-2-yl amino) propane hydrazide derivatives | 209-244 | 338-348 | researchgate.net |

| Pyrazole derivatives | 209-276 | 338 | researchgate.net |

| Schiff's bases | 206-243 | 316-473 | researchgate.net |

Other Advanced Spectroscopic Techniques

Beyond mass spectrometry and UV-Vis spectroscopy, other advanced techniques provide further structural and electronic information, particularly for more complex systems like paramagnetic metal complexes.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radicals and many transition metal complexes. nih.govnih.gov The ESR spectra of solid metal complexes of N'-(hydroxy-4-((4-nitrophenyl)diazenyl) benzylidene)-2-(phenylamino)acetohydrazide have been studied to understand their geometry. ekb.eg The spectral data, in conjunction with other techniques, suggested either a tetragonally distorted octahedral or a square planar geometry for the complexes. ekb.eg

The g-factor is a key parameter in ESR spectroscopy. For instance, an ex situ ESR spectrum of a graphite (B72142) anode after electrochemical cycling showed a signal centered at a g-value of approximately 2.0036. copernicus.org A g-factor of around 2.01 is typically attributed to an oxygen-centered radical. copernicus.org

ESR spectroscopy can also provide information about the number and identity of nuclei interacting with the unpaired electron through hyperfine interactions. utexas.edu The number of lines in an ESR spectrum is given by the formula 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin. utexas.edu This information is crucial for characterizing the environment of the paramagnetic center in a complex.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has proven to be a powerful tool for analyzing the characteristics of N-(Pyrimidin-2-yl)acetohydrazide and its derivatives.

Geometry Optimization and Conformational Analysis

Theoretical conformational analysis and geometry optimization are fundamental steps in computational chemistry. For hydrazone derivatives, which can exist as a mixture of configurational (Z/E) and conformational (syn/anti) isomers, these studies are crucial for identifying the most stable structures. mdpi.comacs.org The ratio of these isomers can be influenced by factors such as the nature of the solvent. mdpi.com

DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are used to optimize the molecular geometry. irjweb.comresearchgate.net The absence of imaginary frequencies in the optimized geometry confirms that the structure corresponds to a true minimum on the potential energy surface. irjweb.com These calculations provide optimized bond lengths and angles, which can be compared with experimental data where available. For instance, in a related benzimidazole (B57391) derivative, most optimized bond lengths and angles were found to be in good agreement with experimental values. irjweb.com

Conformational analysis helps determine the most stable conformer of a molecule, which is essential for understanding its activity. pjbmb.org.pkacs.org For example, in a study of N-acylhydrazones, it was found that N-methylation significantly altered the preferred dihedral angle, leading to a shift from an antiperiplanar to a synperiplanar conformation. acs.org The energy difference between various conformers can indicate their relative populations. mdpi.comacs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Reactivity Prediction)

Frontier Molecular Orbital (FMO) analysis is a key component of computational studies, providing insights into the electronic properties and reactivity of a molecule. doi.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this analysis. The HOMO energy (E_HOMO) is associated with the ability of a molecule to donate an electron, while the LUMO energy (E_LUMO) relates to its ability to accept an electron. researchgate.netrsc.org

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally indicates higher reactivity and lower stability. researchgate.net For instance, in a study of halo-functionalized hydrazone derivatives, the energy gaps were found to be 7.278, 7.241, and 7.229 eV for different compounds, with the global hardness revealing differences in their stability and reactivity. acs.org

FMO analysis can also be used to calculate various global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness. irjweb.com These descriptors provide a quantitative measure of the molecule's reactivity. The distribution of the HOMO and LUMO electron clouds reveals the likely sites for electrophilic and nucleophilic attacks. doi.org

| Compound/Parameter | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 |

| CPFH | - | - | 7.278 |

| CCPH | - | - | 7.241 |

| BCPH | - | - | 7.229 |

Electrostatic Potential Mapping (MEP) for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface and to identify the regions susceptible to electrophilic and nucleophilic attack. researchgate.nettandfonline.com The MEP map uses a color scale to represent the electrostatic potential, where red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). tandfonline.com

For hydrazone derivatives and related compounds, MEP analysis has been used to confirm the nucleophilic and electrophilic sites. researchgate.net For example, in one study, the nitrogen atom was identified as a nucleophilic site (blue region), while the oxygen atom was an electrophilic site (red region). tandfonline.com This information is crucial for understanding intermolecular interactions and predicting the reactivity of the molecule. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. researchgate.netnih.gov The assignments of vibrational modes are often performed using methods like Total Energy Distribution (TED). researchgate.net For example, in a study of (E)-N'-((Pyridin-2-yl)methylene)benzohydrazide, the computed wavenumbers were compared with the observed spectral results. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. acs.org These calculated shifts are often in good agreement with experimental data and can help in assigning the signals and confirming the molecular structure. acs.orgacs.org

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic excitation energies and to interpret the experimental UV-Vis spectra. researchgate.net For instance, the electronic transition corresponding to a π–π* transition has been studied to understand the electronic properties of hydrazide derivatives. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. uni-muenchen.de It transforms the complex molecular wavefunction into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.de

NBO analysis is particularly useful for studying hyperconjugative interactions, which are delocalizations of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic importance of these interactions is estimated using second-order perturbation theory. uni-muenchen.de These delocalization effects lead to deviations from the idealized Lewis structure and are crucial for understanding the molecule's stability and reactivity. uni-muenchen.deresearchgate.net

For example, NBO analysis can reveal the stabilization energy associated with specific donor-acceptor interactions. In a study of a pyrimidine (B1678525) derivative, the interaction between a lone pair on a nitrogen atom (LP(1) N16) and a π* antibonding orbital (π*(C17-N19)) was found to have the highest stabilization energy. tandfonline.com NBO analysis can also be used to determine the composition of bonds, such as the percentage of localization of a bond on each atom, providing insights into bond polarity. uni-muenchen.de

Topological Analysis and Non-Covalent Interaction (NCI) Studies

Topological analysis of the electron density, often based on the Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) studies are powerful computational methods for investigating weak interactions within and between molecules. acs.orgresearchgate.net These interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the supramolecular structure and crystal packing of a compound. acs.orgresearchgate.net

QTAIM analysis examines the properties of the electron density at bond critical points (BCPs) to characterize the nature of chemical bonds and intermolecular interactions. acs.org The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs can distinguish between shared-shell (covalent) and closed-shell (non-covalent) interactions. researchgate.net

NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, provides a graphical representation of non-covalent interactions. researchgate.net In these plots, different colors represent different types of interactions: blue for strong attractive interactions like hydrogen bonds, green for weaker van der Waals interactions, and red for repulsive interactions. researchgate.net These studies are essential for understanding the forces that govern the three-dimensional arrangement of molecules in the solid state. researchgate.net

Molecular Modeling and Docking Simulations (Investigation of Ligand-Receptor Interactions)

Computational studies, particularly molecular modeling and docking simulations, have become indispensable tools in the field of medicinal chemistry for elucidating the potential interactions between a ligand, such as this compound and its derivatives, and its biological target at a molecular level. These in silico methods provide valuable insights into the binding affinities and interaction patterns that govern the ligand-receptor recognition process, thereby guiding the rational design and development of more potent and selective therapeutic agents.

A notable application of molecular docking in this context is the investigation of pyrazolo-pyrimidinone derivatives bearing a hydrazide-hydrazone moiety as potential cytotoxic agents. In one such study, docking simulations were performed using the crystal structure of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, a well-established target for anticancer drugs. The simulations aimed to understand the binding mode of active cytotoxic compounds within the ATP-binding site of EGFR (PDB ID: 1M17), which was co-crystallized with the known inhibitor erlotinib. This approach allows for a direct comparison of the binding interactions of the novel compounds with those of a clinically relevant drug. nih.gov

Similarly, derivatives of N-(4-(substituted-phenyl)-6-(substituted-aryl)pyrimidin-2-yl)-2-(2-isonicotinoylhydrazinyl) acetamide (B32628) have been the subject of molecular docking studies to explore their potential as antitubercular, antimalarial, and antiprotozoal agents. These computational analyses are often coupled with in vitro biological evaluations to correlate the predicted binding affinities with the observed biological activities. researchgate.net

Further extending the application of these computational techniques, novel N-acylhydrazone derivatives have been synthesized and their antibacterial potential has been evaluated. Molecular docking studies were conducted against the ATP binding site of bacterial DNA gyrase subunit B (GyrB), a crucial enzyme involved in bacterial DNA replication. The docking results revealed the binding affinity and interaction patterns of these compounds, providing a molecular basis for their observed antibacterial activity. For instance, some derivatives were found to form key hydrogen bonds and Pi-alkyl interactions with important amino acid residues within the active site, such as Asn54, Glu58, Gly85, and Ile86. arabjchem.org

The versatility of the pyrimidine-hydrazide scaffold is further highlighted by the synthesis and computational analysis of its metal complexes. For example, Ru(III), Pd(II), and VO(II) complexes of (E)-2-(phenylamino)-N'-(pyridin-2-ylmethylene)acetohydrazide have been investigated. Molecular docking simulations of these complexes against lanosterol (B1674476) 14-alpha-demethylase (CYP51) of E. coli have been performed to predict their antibacterial activity. researchgate.net

In the context of anticancer research, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which can be cyclized to form thieno[2,3-d]pyrimidin-4(3H)-one and subsequently converted to hydrazide derivatives, have been evaluated as apoptosis-inducing agents. Molecular docking studies of these compounds against targets like Jak2/STAT3 have been instrumental in identifying potential inhibitors and understanding their ligand-receptor interactions. mdpi.com

The following table summarizes the key findings from various molecular docking studies involving derivatives of this compound:

| Compound/Derivative Class | Target Protein | PDB ID | Key Interacting Residues | Predicted Activity |

| Pyrazolo-pyrimidinone hydrazide-hydrazones | EGFR Tyrosine Kinase | 1M17 | Not specified | Cytotoxic |

| N-acylhydrazone derivatives | DNA Gyrase Subunit B (GyrB) | 3TTZ | Asn54, Glu58, Gly85, Ile86 | Antibacterial |

| Ru(III), Pd(II), VO(II) complexes | Lanosterol 14-alphademethylase (CYP51) | Not specified | Not specified | Antibacterial |

| Thieno[2,3-d]pyrimidine (B153573) derivatives | Jak2/STAT3 | 3ZMM, 4C62, 5AEP | Not specified | Anticancer |

These computational investigations, by providing a detailed picture of ligand-receptor interactions, play a crucial role in the hit-to-lead optimization process, enabling the design of new this compound derivatives with improved pharmacological profiles.

Advanced Research Directions and Potential Applications

Design and Development of Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are highly ordered crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov The properties of MOFs, such as porosity, surface area, and thermal stability, are directly influenced by the choice of the metal and the organic linker. nih.gov N-(Pyrimidin-2-yl)acetohydrazide is a promising candidate as an organic linker for the synthesis of novel MOFs.

The ligand possesses multiple coordination sites: the nitrogen atoms of the pyrimidine (B1678525) ring and the nitrogen and oxygen atoms of the acetohydrazide group. This multi-dentate character allows it to bridge multiple metal centers, a fundamental requirement for the formation of stable, porous frameworks. For instance, organic molecules with N-donor or O-donor atoms, including pyridyl and pyrimidine groups, are commonly used to create robust MOFs. nih.gov Research on other pyrimidine-containing ligands has demonstrated their successful incorporation into MOFs for applications like gas storage and purification. google.com A copper-based MOF utilizing a pyrimidine-functionalized linker, for example, showed high methane (B114726) storage capacity. google.com

The acetohydrazide moiety is also well-known for its ability to form stable chelate rings with metal ions, typically coordinating through the carbonyl oxygen and the terminal amine nitrogen. mdpi.comresearchgate.net This chelation can enhance the stability of the resulting framework. The combination of the pyrimidine ring and the acetohydrazide group in one molecule offers the potential to create MOFs with unique topologies and functionalized pores, which could be exploited for selective gas adsorption, sensing, or catalysis. nih.gov

Table 1: Potential Coordination Sites of this compound for MOF Synthesis

| Functional Group | Donor Atom(s) | Potential Role in MOF Structure |

| Pyrimidine Ring | Ring Nitrogen (N1, N3) | Bridging between metal centers to build the framework |

| Acetohydrazide | Carbonyl Oxygen (O) | Formation of stable chelate rings with a single metal center |

| Acetohydrazide | Amine Nitrogen (NH₂) | Formation of stable chelate rings with a single metal center |

Catalytic Applications in Organic Transformations and Material Synthesis

Transition metal complexes containing hydrazone or Schiff base ligands are widely recognized for their catalytic activity in a variety of organic reactions. dergipark.org.tracs.org The this compound ligand can be readily converted into its corresponding hydrazone derivatives by condensation with aldehydes or ketones. These hydrazones, and the parent hydrazide itself, can form stable complexes with transition metals like copper, nickel, cobalt, and palladium. dergipark.org.trpjps.pk

By analogy with related systems, these metal complexes could function as effective catalysts. For example, Ni(II) complexes featuring N,N,O-chelating hydrazone ligands have been successfully employed as catalysts for the acceptorless dehydrogenative annulation (ADA) of alcohols to synthesize pyrimidine analogues. acs.org This demonstrates the potential of such complexes to facilitate complex organic transformations. Similarly, other Schiff base complexes have shown catalytic efficacy in reactions such as allylic alkylations, hydrosilation, and oxidation reactions. dergipark.org.tr

The catalytic activity often stems from the ability of the metal center to cycle between different oxidation states, a process stabilized by the coordinated ligand. The pyrimidine and hydrazide moieties can tune the electronic properties of the metal center, thereby influencing its reactivity and selectivity. Potential catalytic applications for complexes of this compound could include C-C coupling reactions, oxidation of alcohols, and polymerization processes. The development of metal-free catalytic systems based on this scaffold might also be a viable research direction. nih.gov

Integration into Functional Materials (e.g., Polymer Composites, Modified Fabrics)

The incorporation of active chemical compounds into materials like polymers and fabrics can impart novel functionalities, such as antimicrobial activity, UV protection, or enhanced thermal stability. mdpi.com this compound and its metal complexes are strong candidates for the functionalization of such materials.

Research on analogous compounds has demonstrated the viability of this approach. For instance, cotton fabrics have been successfully modified with a pyridine (B92270) acetohydrazide derivative and its metal complexes using ultrasonic waves. mdpi.com This treatment resulted in fabrics with significant antimicrobial properties against various bacterial and fungal strains. mdpi.comresearchgate.net The mechanism often involves the binding of the ligand or its metal complex to the material's surface, where it can interact with and disrupt microbial cells. mdpi.com A similar method could be applied to integrate this compound into cellulose-based fabrics.

In the realm of polymer science, acetohydrazide derivatives have been explored as additives to enhance material properties. The incorporation of a related pyrrole (B145914) acetohydrazide into polymer matrices was shown to improve thermal stability and mechanical characteristics. The polar nature of the this compound molecule and its ability to form hydrogen bonds could promote strong interactions with polymer chains, leading to better dispersion and reinforcement. Such composites could find use in advanced packaging, biomedical devices, or specialty coatings.

Structure Activity Relationship Sar Investigations and Mechanistic Hypotheses Methodological Focus

Rational Design of N-(Pyrimidin-2-yl)acetohydrazide Derivatives for Targeted Activities

The rational design of this compound derivatives is a cornerstone of efforts to develop novel therapeutic agents. This process often begins with the core molecule, this compound, which serves as a scaffold for chemical modification. The primary goal is to synthesize new compounds with enhanced and specific biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. nih.govresearchgate.netbohrium.com

A common strategy involves the condensation of the acetohydrazide moiety with various aromatic or heteroaromatic aldehydes and ketones. researchgate.netbenthamdirect.com This reaction yields N'-arylidene-2-[(pyrimidin-2-yl)thio]acetohydrazide derivatives, introducing a diverse range of substituents that can modulate the compound's physicochemical properties and biological targets. researchgate.netbenthamdirect.com For instance, the introduction of different substituents on a phenyl ring attached to the hydrazone moiety can significantly influence the molecule's activity. nih.gov

Another approach focuses on creating hybrid molecules by incorporating other pharmacologically active moieties. For example, linking the pyrimidine (B1678525) scaffold to other heterocyclic systems like triazole or thiophene (B33073) has been explored to generate compounds with potentially synergistic or novel activities. nih.govbohrium.com The selection of these additional fragments is often guided by the known biological profiles of these ring systems. arabjchem.org

The design process is not arbitrary; it is a hypothesis-driven endeavor. Researchers leverage existing knowledge of the biological targets and the SAR of related compounds to make informed decisions about which modifications to pursue. nih.govturkjps.org For example, if a particular enzyme is the target, the design may focus on introducing functional groups that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with the enzyme's active site. researchgate.netturkjps.org The ultimate aim is to create derivatives with improved potency, selectivity, and favorable pharmacokinetic profiles. researchgate.netmdpi.com

Correlation of Structural Modifications with Theoretical Reactivity and Interaction Potentials

Understanding the link between a molecule's structure and its reactivity is fundamental to predicting its biological activity. For this compound derivatives, computational chemistry plays a pivotal role in elucidating these correlations. Techniques like Density Functional Theory (DFT) are employed to calculate various molecular properties that provide insights into the molecule's electronic structure and reactivity. rsc.orgscirp.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. scirp.org By systematically modifying the structure of the parent compound and calculating these quantum chemical descriptors, researchers can establish a theoretical basis for the observed changes in biological activity. rsc.org

For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the pyrimidine or the attached aromatic rings can significantly alter the electron distribution within the molecule. nih.gov These changes, in turn, affect the HOMO and LUMO energy levels and, consequently, the molecule's ability to interact with biological targets. scirp.org Computational studies can map the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps identify regions of the molecule that are likely to engage in electrostatic interactions. jyu.fi

Furthermore, the analysis of intermolecular interactions is crucial. Hirshfeld surface analysis and 2D-fingerprint plots are used to quantify and visualize the types and frequencies of intermolecular contacts in the crystalline state, such as hydrogen bonds and van der Waals forces. rsc.orgjyu.fi These interactions are vital for understanding how a molecule might bind to a receptor or enzyme active site. By correlating these theoretical reactivity and interaction potentials with experimentally determined biological activities, a more comprehensive understanding of the SAR emerges. nih.govnih.govnih.gov

Computational Approaches to Activity Prediction (e.g., QSAR modeling based on structural parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to predict the biological activity of chemical compounds based on their structural properties. tandfonline.com For this compound derivatives, 2D-QSAR and 3D-QSAR models are developed to establish a mathematical relationship between the chemical structure and the observed biological response. nih.gov

In a typical QSAR study, a series of synthesized compounds with known biological activities (e.g., IC50 values for enzyme inhibition) is used as a training set. nih.gov A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. tandfonline.com

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates a subset of these descriptors with the biological activity. tandfonline.com The goal is to develop a statistically robust model with good predictive power, which is then validated using an external set of compounds (test set) that were not used in the model development. nih.gov

Successful QSAR models can be used to predict the activity of novel, yet-to-be-synthesized derivatives. nih.gov This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. nih.gov This approach significantly streamlines the drug discovery process by reducing the time and resources required for experimental screening. nih.gov For example, a QSAR study on pyrimidine derivatives might reveal that specific electronic or steric properties at a particular position are crucial for high activity, guiding the design of more potent analogues. nih.gov

Enzyme Inhibition Studies (Focus on Chemical Mechanisms and Binding Modes)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. For this compound derivatives, studies often focus on their ability to inhibit specific enzymes implicated in various diseases. nih.govplos.org These studies aim to not only quantify the inhibitory potency (e.g., IC50 values) but also to understand the underlying chemical mechanisms and binding modes. plos.orgekb.eg

In vitro enzyme assays are the primary method for determining the inhibitory activity of these compounds. ekb.eg These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. By varying the concentrations of the substrate and the inhibitor, kinetic studies can be performed to elucidate the mode of inhibition, such as competitive, non-competitive, or uncompetitive. plos.org

Molecular docking is a computational technique that complements experimental enzyme inhibition studies by predicting the binding orientation and affinity of a ligand (the inhibitor) within the active site of a target protein. researchgate.netmdpi.com This method requires the three-dimensional structure of the enzyme, which can be obtained from protein data banks or through homology modeling. The docking simulations generate various possible binding poses of the inhibitor and score them based on their predicted binding energy. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing N-(Pyrimidin-2-yl)acetohydrazide and its derivatives?

Methodological Answer:

- Hydrazide formation : React ethyl 2-[(pyrimidin-2-yl)thio]acetate with hydrazine hydrate under reflux to yield 2-[(pyrimidin-2-yl)thio]acetohydrazide, a key intermediate .

- Schiff base synthesis : Condense acetohydrazide with aromatic aldehydes/ketones (e.g., pyridinecarboxaldehyde) in ethanol under reflux, catalyzed by trifluoroacetic acid (TFA), to form hydrazone derivatives .

- Oxadiazole cyclization : Treat hydrazide intermediates with carbon disulfide in the presence of KOH to generate oxadiazole scaffolds, followed by alkylation with chloroacetamides .

Q. How are this compound derivatives characterized structurally?

Methodological Answer:

- Spectroscopic techniques : Use FTIR to confirm C=O and N-H stretches (~1650–1700 cm⁻¹ and ~3200 cm⁻¹, respectively).

- NMR analysis : ¹H and ¹³C NMR identify aromatic protons (δ 7.0–9.0 ppm) and carbonyl carbons (δ 160–180 ppm) .

- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are used to evaluate antimicrobial activity of these compounds?

Methodological Answer:

- Microdilution method : Test against Gram-positive (Bacillus subtilis), Gram-negative (Escherichia coli), and fungal strains (Candida utilis) to determine minimum inhibitory concentrations (MICs). For example, derivatives with 2-pyridyl substituents show MICs of 31.25–250 µg/mL .

Advanced Research Questions

Q. How do substituent variations on the pyrimidine ring affect biological activity?

Methodological Answer:

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Cl) at the pyrimidine 4-position enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- Anti-inflammatory SAR : Substitution on the isatin ring (e.g., 5-chloro) improves anticonvulsant activity (67% protection in MES screens) and COX-2 inhibition (77.96% at 200 mg/kg) .

Q. What computational methods validate the structural and electronic properties of these compounds?

Methodological Answer:

- DFT studies : Optimize geometries using B3LYP/6-31G(d) basis sets to predict bond lengths and angles, correlating with X-ray crystallography data .

- Molecular docking : Simulate binding interactions with bacterial DNA gyrase or fungal lanosterol demethylase to rationalize MIC trends .

Q. How does crystallographic analysis clarify molecular conformation and packing?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve near-planar conformations (dihedral angles <5.5° between pyrimidine and hydrazide planes) and intramolecular hydrogen bonds (O-H···O, ~2.7 Å) .

- Hydrogen bonding networks : Identify intermolecular interactions (e.g., N-H···N) that stabilize crystal lattices, influencing solubility and stability .

Data Contradictions and Resolution

Q. Why do some studies report conflicting MIC values for structurally similar derivatives?

Analysis:

- Strain variability : Pseudomonas aeruginosa may exhibit resistance due to efflux pumps, while Bacillus cereus is more susceptible .

- Experimental conditions : Variations in inoculum size (CFU/mL) and solvent (DMSO vs. ethanol) alter bioavailability. Standardize protocols per CLSI guidelines .

Methodological Best Practices

Q. How to optimize synthetic yields for hydrazone derivatives?

- Solvent-free synthesis : Mechanochemical grinding of acetohydrazide with aldehydes (e.g., 4-pyridinecarboxaldehyde) achieves 54–63% yields without reflux .

- Catalyst screening : TFA (0.15 eq.) improves condensation efficiency compared to acetic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.